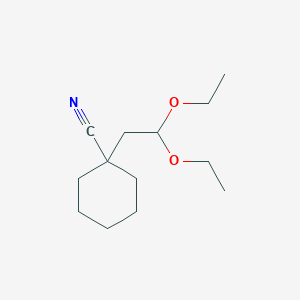
2,6-Dimethylisonicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylisonicotinohydrazide is a chemical compound known for its diverse applications in medicinal chemistry and industrial processes. It is a derivative of isonicotinic acid and features a hydrazide functional group, which contributes to its reactivity and utility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylisonicotinohydrazide typically involves the reaction of 2,6-dimethylisonicotinic acid with hydrazine hydrate. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
2,6-Dimethylisonicotinic acid+Hydrazine hydrate→2,6-Dimethylisonicotinic acid hydrazide+Water
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2,6-Dimethylisonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
2,6-Dimethylisonicotinohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and hydrazones.
Biology: It serves as a precursor for the development of bioactive molecules with potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anti-tubercular activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2,6-Dimethylisonicotinohydrazide involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, it may inhibit the synthesis of essential components of bacterial cell walls, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.
類似化合物との比較
2,6-Dimethylisonicotinohydrazide can be compared with other similar compounds such as isonicotinic acid hydrazide and nicotinic acid hydrazide. While all these compounds share a common hydrazide functional group, their chemical properties and applications can differ significantly:
Isonicotinic Acid Hydrazide: Known for its use in the treatment of tuberculosis.
Nicotinic Acid Hydrazide: Used in the synthesis of various bioactive molecules and pharmaceuticals.
The uniqueness of this compound lies in its specific structural modifications, which can impart distinct reactivity and biological activity compared to its analogs.
特性
分子式 |
C8H11N3O |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
2,6-dimethylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C8H11N3O/c1-5-3-7(8(12)11-9)4-6(2)10-5/h3-4H,9H2,1-2H3,(H,11,12) |
InChIキー |
UVSPTVXFBRFLEZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)C)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclohexanol, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-, cis-](/img/structure/B8707823.png)












